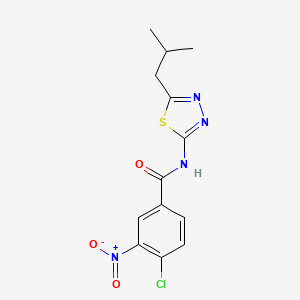

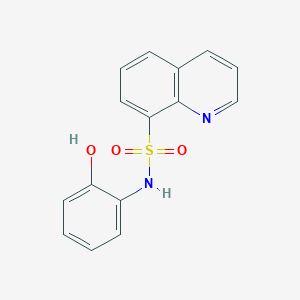

![molecular formula C19H24N2O B5725507 N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)

N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide, commonly known as lidocaine, is a local anesthetic agent that is widely used in medical practice. It belongs to the amide class of local anesthetics and is primarily used for pain relief during medical procedures. Lidocaine is a widely researched compound, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

Lidocaine works by blocking voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in the loss of sensation in the affected area, providing pain relief. Lidocaine also has anti-inflammatory properties, which further contribute to its pain-relieving effects.

Biochemical and Physiological Effects:

Lidocaine has several biochemical and physiological effects. It can cause a decrease in heart rate and blood pressure when administered intravenously. Additionally, lidocaine can cause central nervous system effects, such as dizziness, confusion, and seizures, when administered in high doses. Lidocaine can also cause local reactions, such as skin irritation or allergic reactions, when applied topically.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages for lab experiments. It is a widely available and relatively inexpensive compound that can be easily synthesized. Additionally, lidocaine has a well-understood mechanism of action, making it an ideal compound for studying the effects of local anesthetics. However, lidocaine has limitations for lab experiments. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, lidocaine can cause central nervous system effects, which can confound experimental results.

Future Directions

There are several future directions for lidocaine research. One area of interest is the development of new local anesthetics that have improved safety and efficacy profiles. Additionally, lidocaine is being studied as a potential treatment for chronic pain conditions, such as neuropathic pain. Finally, lidocaine is being studied for its potential anti-inflammatory effects, which could have implications for the treatment of various inflammatory conditions.

Synthesis Methods

Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. The resulting compound is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(ethyl)glycinamide. This intermediate is then reacted with phenylmagnesium bromide to form N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide, which is lidocaine.

Scientific Research Applications

Lidocaine has been extensively studied in scientific research and is used in various applications. It is commonly used as a local anesthetic agent for dental procedures, minor surgeries, and other medical procedures. Lidocaine is also used in cardiac arrhythmia management, where it is administered intravenously to treat ventricular arrhythmias. Additionally, lidocaine is used in the treatment of neuropathic pain, where it is administered topically or intravenously.

properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-4-21(5-2)17-11-12-18(15(3)13-17)20-19(22)14-16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHLUNZMJZUHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)

![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)

![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)

![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)

![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

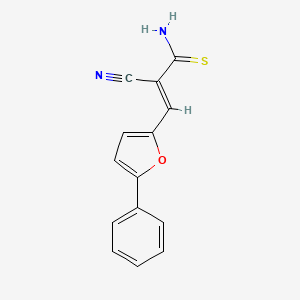

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)